molecular formula C14H11N3O4S B5138440 N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B5138440
M. Wt: 317.32 g/mol
InChI Key: WSVVCIIYKSVYPM-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a methyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 2-cyanophenylamine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo reduction to form an amino group.

    Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

  • Reduction of the nitro group yields N-(2-cyanophenyl)-4-methyl-3-aminobenzenesulfonamide.
  • Reduction of the cyano group yields N-(2-aminophenyl)-4-methyl-3-nitrobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules with potential biological activity.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties allow it to be incorporated into materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    N-(2-cyanophenyl)-4-methylbenzenesulfonamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(2-cyanophenyl)-3-nitrobenzenesulfonamide: Lacks the methyl group, which can affect its steric properties and interactions with molecular targets.

    N-(2-cyanophenyl)-4-methyl-3-aminobenzenesulfonamide: The amino group instead of the nitro group can significantly alter its chemical and biological properties.

Uniqueness: N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro and cyano groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications. The methyl group adds to its steric profile, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-10-6-7-12(8-14(10)17(18)19)22(20,21)16-13-5-3-2-4-11(13)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVVCIIYKSVYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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